molecular formula C16H18N2O4 B11691292 N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide CAS No. 5566-87-0

N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide

Katalognummer: B11691292
CAS-Nummer: 5566-87-0
Molekulargewicht: 302.32 g/mol
InChI-Schlüssel: RCDWRPVSLZPAJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide is a synthetic organic compound that features a furan ring, a phenoxy group, and an oxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Preparation of the 2-(4-methylphenoxy)ethyl intermediate: This involves the reaction of 4-methylphenol with an appropriate ethylating agent.

    Coupling reaction: The two intermediates are then coupled using an oxamide linkage, often facilitated by a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxamide derivatives.

    Substitution: Substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of polymers or as a catalyst.

Wirkmechanismus

The mechanism of action of N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The furan and phenoxy groups could play roles in binding to molecular targets, while the oxamide linkage might influence the compound’s stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other oxamides, furans, and phenoxy derivatives. Compared to these, N’-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide might offer unique properties such as:

    Enhanced stability: Due to the specific arrangement of functional groups.

    Improved binding affinity: For certain biological targets.

    Versatility: In undergoing various chemical reactions.

List of Similar Compounds

  • N,N’-bis(furan-2-ylmethyl)oxamide
  • N,N’-bis(2-(4-methylphenoxy)ethyl)oxamide
  • N-(furan-2-ylmethyl)-N-(phenoxyethyl)oxamide

Eigenschaften

CAS-Nummer

5566-87-0

Molekularformel

C16H18N2O4

Molekulargewicht

302.32 g/mol

IUPAC-Name

N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide

InChI

InChI=1S/C16H18N2O4/c1-12-4-6-13(7-5-12)22-10-8-17-15(19)16(20)18-11-14-3-2-9-21-14/h2-7,9H,8,10-11H2,1H3,(H,17,19)(H,18,20)

InChI-Schlüssel

RCDWRPVSLZPAJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCCNC(=O)C(=O)NCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.